molecular formula C12H15N3O3S B11052208 N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide

N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B11052208
M. Wt: 281.33 g/mol
InChI Key: QHGWUJVKCIMJIN-UHFFFAOYSA-N
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Description

N-({[2-(ETHENYLOXY)ETHYL]CARBAMOTHIOYL}AMINO)-2-HYDROXYBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethenyloxyethyl group, a carbamothioyl group, and a hydroxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-(ETHENYLOXY)ETHYL]CARBAMOTHIOYL}AMINO)-2-HYDROXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-(ethenyloxy)ethylamine to form the corresponding amide. The final step involves the reaction of the amide with thiocarbamoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[2-(ETHENYLOXY)ETHYL]CARBAMOTHIOYL}AMINO)-2-HYDROXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyloxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-({[2-(ETHENYLOXY)ETHYL]CARBAMOTHIOYL}AMINO)-2-HYDROXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-({[2-(ETHENYLOXY)ETHYL]CARBAMOTHIOYL}AMINO)-2-HYDROXYBENZAMIDE involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2-(ETHENYLOXY)ETHYL]CARBAMOTHIOYL}AMINO)-2-HYDROXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

1-(2-ethenoxyethyl)-3-[(2-hydroxybenzoyl)amino]thiourea

InChI

InChI=1S/C12H15N3O3S/c1-2-18-8-7-13-12(19)15-14-11(17)9-5-3-4-6-10(9)16/h2-6,16H,1,7-8H2,(H,14,17)(H2,13,15,19)

InChI Key

QHGWUJVKCIMJIN-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC(=S)NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

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